Acetaminophen

Cyclooxygenase inhibition COX-2 selectivity Mechanism of action

This high-purity Acetaminophen (103-90-2) is a selective central COX-2 inhibitor lacking anti-inflammatory and antiplatelet effects, differentiating it from NSAIDs. Essential for dissecting central pain pathways, serving as a hepatotoxicity (NAPQI) positive control, and providing a gold-standard comparator for pediatric analgesic research. Not for human use.

Molecular Formula C8H9NO2
C8H9NO2
HOC6H4NHCOCH3
Molecular Weight 151.16 g/mol
CAS No. 103-90-2
Cat. No. B1664979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaminophen
CAS103-90-2
SynonymsAcamol
Acephen
Acetaco
Acetamidophenol
Acetaminophen
Acetominophen
Algotropyl
Anacin 3
Anacin-3
Anacin3
APAP
Datril
Hydroxyacetanilide
N-(4-Hydroxyphenyl)acetanilide
N-Acetyl-p-aminophenol
p-Acetamidophenol
p-Hydroxyacetanilide
Panadol
Paracetamol
Tylenol
Molecular FormulaC8H9NO2
C8H9NO2
HOC6H4NHCOCH3
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)
InChIKeyRZVAJINKPMORJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 g / 1 vial / 5 vials / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility22.7 [ug/mL] (The mean of the results at pH 7.4)
1 to 5 mg/mL at 72 °F (NTP, 1992)
very slightly soluble in cold water but greater solubility in hot water
In water, 14,000 mg/L at 25 °C
Very slightly soluble in cold water, soluble in boiling water
Freely soluble in alcohol;  soluble in methanol, ethanol, dimethylformamide, ethylene dichloride, acetone, ethyl acetate;  slightly soluble in ether;  practically insoluble in petroleum ether, pentane, benzene
14 mg/mL at 25 °C
Solubility in water, g/100ml at 20Â °C: 1.4 (moderate)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetaminophen (CAS 103-90-2): Baseline Pharmacology and Procurement Context for the Non-Opioid Analgesic


Acetaminophen (paracetamol) is a widely used para-aminophenol derivative analgesic and antipyretic agent with a distinct safety profile relative to nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. The compound exhibits a 4.4-fold selectivity toward cyclooxygenase-2 (COX-2) inhibition over COX-1 in vitro (IC50: 25.8 μmol/L vs. 113.7 μmol/L), placing it in a unique mechanistic category that differs from both non-selective NSAIDs and highly selective COX-2 inhibitors [2]. Its hepatic metabolism via CYP2E1 generates the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by glutathione conjugation—a pathway that distinguishes its toxicity profile from NSAID-associated gastrointestinal and cardiovascular risks [3].

Why Acetaminophen (CAS 103-90-2) Cannot Be Interchanged with NSAIDs or COX-2 Inhibitors: Differential Evidence


Substituting acetaminophen with an NSAID (e.g., ibuprofen) or a selective COX-2 inhibitor (e.g., celecoxib) introduces clinically significant and quantifiable divergences in safety, efficacy, and regulatory classification that directly impact procurement and formulary decisions. While ibuprofen 400 mg demonstrates superior analgesic efficacy over acetaminophen 1000 mg in postsurgical dental pain (risk ratio 1.47 for ≥50% pain relief at 6 hours) [1], this efficacy comes at the cost of NSAID-associated gastrointestinal ulceration risk and FDA boxed warnings for cardiovascular thrombotic events [2]. Conversely, acetaminophen lacks anti-inflammatory activity and does not inhibit platelet aggregation, making it the preferred first-line agent in patients with bleeding risk, cardiovascular comorbidities, or during pregnancy where NSAIDs are contraindicated after 20 weeks gestation [3]. The compound's COX-2 selectivity (4.4-fold) is markedly lower than that of dedicated coxibs (up to 433-fold), resulting in a distinct cardiovascular risk-benefit profile [4]. These are not interchangeable endpoints.

Acetaminophen (CAS 103-90-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Acetaminophen COX-2 Selectivity Ratio vs. Non-Selective NSAIDs and Coxibs

Acetaminophen exhibits a 4.4-fold selectivity for COX-2 inhibition over COX-1 in vitro, which is substantially lower than that of dedicated selective COX-2 inhibitors (up to 433-fold selectivity) but distinct from non-selective NSAIDs [1]. Ex vivo following a single 1000 mg oral dose in human volunteers, maximal COX-2 inhibition reached 83% compared to 56% for COX-1 [2].

Cyclooxygenase inhibition COX-2 selectivity Mechanism of action

Acetaminophen vs. Ibuprofen Analgesic Efficacy: Cochrane Systematic Review Data

A Cochrane systematic review of 7 randomized controlled trials (2,241 participants) directly compared ibuprofen and acetaminophen for pain relief following surgical removal of lower wisdom teeth. Ibuprofen 400 mg was superior to acetaminophen 1000 mg, with a risk ratio of 1.47 (95% CI: 1.28-1.69) for achieving at least 50% pain relief at 6 hours post-dose [1]. This represents high-quality evidence that NSAIDs provide greater analgesic efficacy than acetaminophen in acute inflammatory pain models.

Analgesic efficacy Dental pain Postsurgical pain

Acetaminophen vs. Ibuprofen Antipyretic Efficacy in Pediatric Fever: Network Meta-Analysis

A network meta-analysis of 31 randomized controlled trials including 5,009 children compared acetaminophen (10-15 mg/kg) with ibuprofen for fever reduction. At 4 hours post-dose, acetaminophen monotherapy was inferior to high-dose ibuprofen (7.5-10 mg/kg) for fever resolution [1]. However, by 6 hours, acetaminophen and high-dose ibuprofen demonstrated similar antipyretic effectiveness [2]. Combined acetaminophen-ibuprofen therapy was more effective than acetaminophen alone (OR: 0.19; 95% CI: 0.09-0.42) [1].

Antipyretic efficacy Pediatric fever Temperature reduction

Acetaminophen Oral Bioavailability and CNS Penetration vs. Intravenous Formulation

Oral acetaminophen exhibits 72% bioavailability with high inter-individual variability, as reported in a systematic review of pediatric intensive care patients [1]. In a crossover study comparing intravenous, oral, and rectal administration in healthy male subjects (n=6), CSF bioavailability over 6 hours (AUC0-6) was 14.2 μg·h/mL for oral 1000 mg compared to 24.9 μg·h/mL for intravenous 1000 mg—a 43% lower CNS exposure with oral administration [2].

Pharmacokinetics Bioavailability Cerebrospinal fluid penetration

Acetaminophen USP Purity Specifications and Impurity Thresholds vs. NSAID Comparators

USP monograph specifications for acetaminophen 325 mg tablets require 98.0-101.0% purity (C8H9NO2, anhydrous basis) with specific impurity limits: ≤0.005% p-aminophenol (a known nephrotoxic degradation product) and ≤0.001% p-chloroacetanilide [1]. By comparison, ibuprofen 200 mg tablets have a wider acceptable purity range of 97.0-103.0% [2]. Recent impurity profiling detected organic volatile impurities in 100% of IV acetaminophen samples and 43.75% of oral samples, highlighting formulation-dependent impurity profiles .

Pharmaceutical purity USP monograph Impurity control

Acetaminophen Combination Analgesia vs. Monotherapy: Caffeine and Codeine Adjunctive Efficacy

A randomized controlled trial of 1,500 adult patients with acute post-traumatic pain compared acetaminophen monotherapy to combinations with codeine or caffeine. At day 7, success rates (≥50% pain reduction) were 85.8% for acetaminophen alone, 90.1% for acetaminophen-caffeine (p=0.02 vs. monotherapy), and 93.9% for acetaminophen-codeine (p≤0.001 vs. monotherapy) [1]. Rescue analgesic requirements were 47.6% in the monotherapy group versus 7.5% (caffeine) and 7.4% (codeine) in the combination groups [1].

Combination analgesia Acute pain Randomized controlled trial

Evidence-Based Application Scenarios for Acetaminophen (CAS 103-90-2) Procurement


First-Line Analgesia in Patients with Cardiovascular Comorbidities or Bleeding Risk

Acetaminophen is the preferred first-line analgesic in patients with cardiovascular disease, bleeding disorders, or those receiving anticoagulant therapy, based on its 4.4-fold COX-2 selectivity and lack of clinically significant platelet COX-1 inhibition (ex vivo COX-1 inhibition of only 56%, insufficient to achieve the >95% blockade required for antiplatelet effect) [1]. This differentiates it from non-selective NSAIDs, which carry FDA boxed warnings for cardiovascular thrombotic events and gastrointestinal bleeding [2]. The American College of Rheumatology and EULAR guidelines endorse acetaminophen for its superior cardiovascular safety profile compared to NSAIDs [3].

Pediatric Fever Management Requiring Sustained Antipyresis Without Rapid Onset Requirement

In pediatric fever protocols where rapid temperature reduction within the first 2-4 hours is not the primary objective, acetaminophen monotherapy (10-15 mg/kg) provides comparable antipyretic efficacy to high-dose ibuprofen by 6 hours post-dose, as demonstrated in a network meta-analysis of 31 RCTs involving 5,009 children [1]. This evidence supports acetaminophen procurement for settings prioritizing safety over speed of defervescence, particularly given the similar adverse event rates between acetaminophen and ibuprofen monotherapy in short-term pediatric use [2].

Postoperative Multimodal Analgesia as the Non-Opioid Foundation Component

Acetaminophen serves as the foundational non-opioid component in multimodal postoperative analgesia regimens, where it reduces opioid consumption without introducing NSAID-associated bleeding or renal risks. Clinical evidence supports routine postoperative administration in plastic and general surgical populations, with oral bioavailability of 72% providing adequate systemic exposure for most ambulatory procedures [1]. When faster CNS penetration is required, IV acetaminophen offers 75% higher CSF bioavailability (AUC0-6: 24.9 μg·h/mL) compared to oral administration (14.2 μg·h/mL), though systematic reviews indicate no clinically significant difference in analgesic efficacy between routes [2].

Quality-Controlled API Sourcing for Formulations Requiring Stringent p-Aminophenol Control

Acetaminophen API procurement for finished dosage form manufacturing must comply with USP monograph specifications requiring ≤0.005% p-aminophenol content—a limit that reflects the compound's nephrotoxic potential and distinguishes acetaminophen quality requirements from less stringently controlled NSAID APIs [1]. Recent impurity profiling reveals that 100% of IV formulations and 43.75% of oral formulations contain detectable organic volatile impurities, underscoring the need for rigorous supplier qualification and analytical testing protocols [2]. The FDA's ongoing modernization of acetaminophen monographs prioritizes impurity control, directly impacting supplier selection criteria [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetaminophen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.